

Application Notes and Protocols for the Toxicological Screening of 2F-Qmpsb

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Compound of Interest

Compound Name: 2F-Qmpsb

Cat. No.: B12299774

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Introduction

2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance.^{[1][2][3][4][5][6][7][8][9][10][11]} As with many novel SCRA, a comprehensive toxicological profile is necessary to understand its potential risks to human health. These application notes provide a detailed experimental design for the toxicological screening of **2F-Qmpsb**, encompassing in vitro and in vivo assays to assess its cytotoxicity, receptor binding affinity, mutagenic potential, and acute toxicity. The provided protocols are intended to serve as a foundational framework for researchers in drug development and toxicology.

Data Presentation

The following tables are structured to summarize the quantitative data that would be generated from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of **2F-Qmpsb**

Cell Line	Assay Type	Endpoint	2F-Qmpsb IC ₅₀ (μM)	Positive Control IC ₅₀ (μM)
HepG2 (Human Liver Carcinoma)	MTT Assay	Cell Viability	Data to be determined	Doxorubicin: Value
HEK293 (Human Embryonic Kidney)	LDH Release Assay	Membrane Integrity	Data to be determined	Triton X-100: Value
SH-SY5Y (Human Neuroblastoma)	AlamarBlue Assay	Metabolic Activity	Data to be determined	Staurosporine: Value

Table 2: Cannabinoid Receptor Binding Affinity of **2F-Qmpsb**

Receptor	Radioligand	2F-Qmpsb K _i (nM)	Control Ligand K _i (nM)
Human CB1	[³ H]-CP-55,940	Data to be determined	CP-55,940: Value
Human CB2	[³ H]-CP-55,940	Data to be determined	CP-55,940: Value

Table 3: Genotoxicity Assessment of **2F-Qmpsb** (Ames Test)

Salmonella typhimurium Strain	Metabolic Activation (S9)	2F-Qmpsb Result	Positive Control Result
TA98	Without	Negative/Positive	2-Nitrofluorene: Positive
TA98	With	Negative/Positive	Benzo[a]pyrene: Positive
TA100	Without	Negative/Positive	Sodium Azide: Positive
TA100	With	Negative/Positive	2-Aminoanthracene: Positive
TA1535	Without	Negative/Positive	Sodium Azide: Positive
TA1535	With	Negative/Positive	2-Aminoanthracene: Positive
TA1537	Without	Negative/Positive	9-Aminoacridine: Positive
TA1537	With	Negative/Positive	2-Aminoanthracene: Positive

Table 4: In Vivo Acute Oral Toxicity of **2F-Qmpsb** (OECD 420)

Species/Strain	Sex	Starting Dose (mg/kg)	GHS Category	Observations
Sprague-Dawley Rat	Female	300 (default)	To be determined	Clinical signs, body weight changes, mortality

Experimental Protocols

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic potential of **2F-Qmpsb** on various human cell lines.

a) Cell Culture:

- HepG2, HEK293, and SH-SY5Y cells will be cultured in appropriate media (e.g., DMEM for HepG2 and HEK293, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

b) MTT Assay Protocol (HepG2 cells):

- Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **2F-Qmpsb** (e.g., 0.1 to 100 µM) in culture medium. Doxorubicin can be used as a positive control.
- Replace the culture medium with the prepared **2F-Qmpsb** and control solutions and incubate for 24 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

c) LDH Release Assay Protocol (HEK293 cells):

- Seed HEK293 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Treat the cells with various concentrations of **2F-Qmpsb** (e.g., 0.1 to 100 µM) for 24 hours. Use Triton X-100 as a positive control for maximum LDH release.
- Collect the cell culture supernatant.

- Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- Measure the absorbance at the recommended wavelength.
- Calculate the percentage of cytotoxicity relative to the positive control.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of **2F-Qmpsb** for human cannabinoid receptors CB1 and CB2.

Protocol:

- Membrane Preparation: Utilize commercially available cell membranes prepared from cells expressing human CB1 or CB2 receptors.
- Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
- Assay Setup: In a 96-well plate, combine the cell membranes (5-10 µg of protein), a fixed concentration of the radioligand [³H]-CP-55,940 (e.g., 0.5 nM), and varying concentrations of **2F-Qmpsb** (e.g., 0.01 nM to 10 µM).
- Incubation: Incubate the plate at 30°C for 90 minutes.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **2F-Qmpsb**.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol:

- Bacterial Strains: Use histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).[\[13\]](#)
- Metabolic Activation: Conduct the assay with and without the S9 fraction from rat liver to assess the mutagenicity of both the parent compound and its metabolites.
- Plate Incorporation Method: a. To a test tube containing molten top agar, add the bacterial culture, the test solution of **2F-Qmpsb** at various concentrations, and either the S9 mix or a control buffer. b. Pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.[\[13\]](#)
- Controls: Use appropriate positive and negative (vehicle) controls.
- Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[\[12\]](#)

In Vivo Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

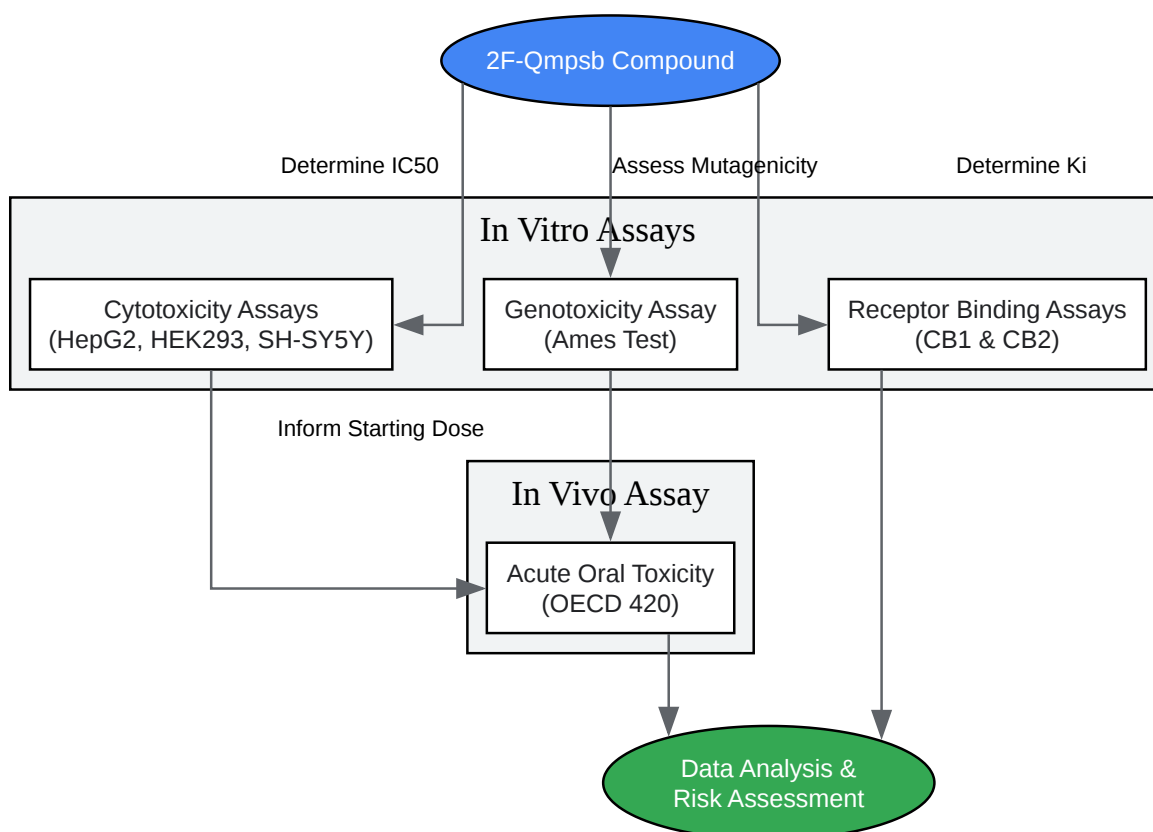
Objective: To determine the acute oral toxicity of **2F-Qmpsb**.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol:

- Animal Model: Use healthy, young adult female Sprague-Dawley rats.
- Housing: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

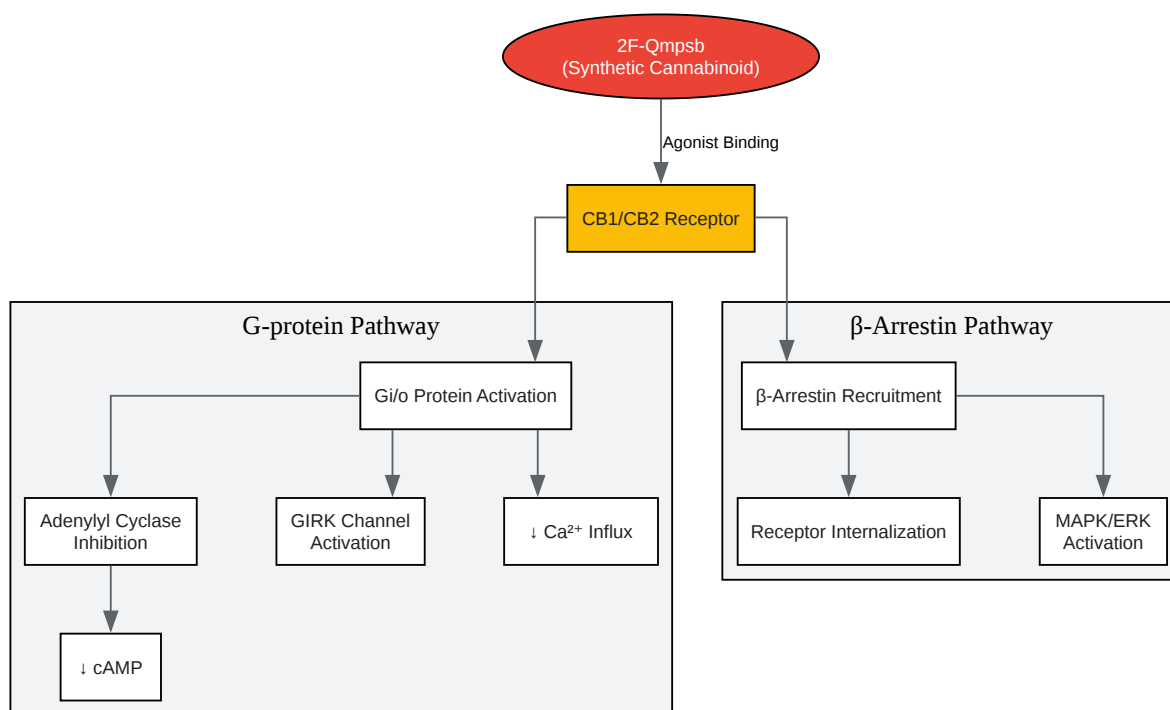
- Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.[17]
- Main Study: a. Administer **2F-Qmpsb** orally by gavage to a group of animals at the selected starting dose. b. Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17] c. Based on the outcome (e.g., no effect, toxicity, or mortality), subsequent groups may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).[20]
- Endpoint: The study allows for the classification of the substance into a GHS category for acute oral toxicity.
- Necropsy: Perform a gross necropsy on all animals at the end of the study.

Mandatory Visualizations



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Caption: Experimental workflow for **2F-Qmpsb** toxicological screening.



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